![molecular formula C10H13BClNO2 B2513822 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid CAS No. 2225156-01-2](/img/structure/B2513822.png)
2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(pyrrolidin-1-yl)phenylboronic acid is a chemical compound with the formula C10H13BClNO2 and a molecular weight of 225.48 . It is a substance produced by KISHIDA CHEMICAL CO., LTD .
Synthesis Analysis
The synthesis of compounds similar to 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid has been optimized using DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets . The pyrrolidine ring in the molecule is significant due to the stereogenicity of carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a part of the “2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid” molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by:
- The possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
- The contribution to the stereochemistry of the molecule .
- The increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The “2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid” can be used as an organoboron reagent in this process. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Cell Membrane Permeability
The phenyl and pyrrolidine groups in “2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid” confer liposolubility to the structure, which facilitates passage across the cell membrane . This property can be exploited in drug delivery systems to enhance the bioavailability of therapeutic agents.
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction leads to the formation of new carbon–carbon bonds, which can significantly influence the structure and function of organic compounds .
Pharmacokinetics
It’s known that the compound’s stability in water and its rate of reaction can be influenced by the ph of the environment .
Result of Action
The result of the action of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry .
Action Environment
The action of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid is influenced by environmental factors such as pH . The rate of its reaction, particularly its susceptibility to hydrolysis, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
properties
IUPAC Name |
(2-chloro-4-pyrrolidin-1-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7,14-15H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXYEXOXLNJDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCC2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.